3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Descripción

Chemical Identity and Structural Features

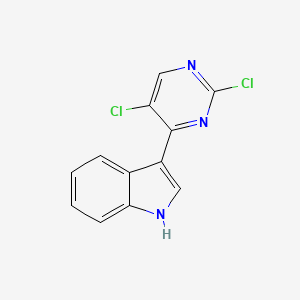

This compound possesses a complex molecular architecture characterized by the fusion of indole and pyrimidine ring systems. The compound's chemical identity is defined by its registry number 937366-57-9 in the Chemical Abstracts Service database, ensuring unambiguous identification in scientific literature. The molecular structure features an indole ring system connected at the 3-position to a dichlorinated pyrimidine ring, creating a planar aromatic framework with distinct electronic properties.

Table 1: Fundamental Chemical Properties of this compound

The structural analysis reveals that the indole portion of the molecule consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system with ten pi electrons distributed across the conjugated framework. The pyrimidine ring contributes an additional six pi electrons to the overall aromatic system, though the two ring systems maintain distinct electronic characteristics due to the intervening single bond connection. The presence of chlorine substituents at positions 2 and 5 of the pyrimidine ring significantly influences the compound's reactivity profile, making these positions susceptible to nucleophilic attack under appropriate reaction conditions.

Table 2: Structural Features and Electronic Properties

| Structural Element | Description | Electronic Character |

|---|---|---|

| Indole Ring System | Fused benzene-pyrrole bicyclic structure | Electron-rich, pi-excessive |

| Pyrimidine Ring | Six-membered diazine with nitrogen at positions 1,3 | Electron-deficient, pi-deficient |

| Chlorine Substituents | Located at positions 2 and 5 of pyrimidine | Electron-withdrawing, activating for nucleophilic substitution |

| C3-Pyrimidine Bond | Single bond connecting indole to pyrimidine | Allows some rotational freedom |

The compound exhibits characteristic spectroscopic properties that confirm its structural identity. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons of both the indole and pyrimidine systems, while mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 264, consistent with the proposed molecular formula. The predicted collision cross section values provide additional confirmation of the compound's three-dimensional structure in gas-phase ion mobility studies.

Historical Context in Heterocyclic Chemistry Research

The development of this compound is deeply rooted in the historical evolution of heterocyclic chemistry, particularly the independent development of indole and pyrimidine chemistry throughout the nineteenth and twentieth centuries. The indole ring system has a rich history dating back to 1866 when Adolf von Baeyer first isolated indole through the reduction of oxindole using zinc dust. The name "indole" itself derives from the combination of "indigo" and "oleum," reflecting its historical connection to the indigo dye industry that was particularly prominent in India during the sixteenth century.

The systematic study of indole chemistry accelerated in the late nineteenth century with Emil Fischer's groundbreaking work on indole synthesis in 1883, which established the foundation for modern indole synthetic methodology. Fischer's indole synthesis, involving the cyclization of arylhydrazones under acidic conditions, became one of the most extensively used methods for indole preparation and established indoles as important synthetic targets in organic chemistry. This historical development created the chemical knowledge base necessary for later innovations in indole-containing heterocyclic compounds.

Parallel to indole chemistry development, pyrimidine chemistry emerged through the study of natural nucleotides and nucleic acid components. The systematic investigation of pyrimidines began in 1884 with Pinner's work on pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. The first preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water. These early synthetic achievements established pyrimidines as important heterocyclic building blocks with significant biological relevance.

Table 3: Historical Milestones in Heterocyclic Chemistry Leading to Modern Indole-Pyrimidine Compounds

| Year | Researcher(s) | Achievement | Significance |

|---|---|---|---|

| 1866 | Adolf von Baeyer | First isolation of indole from oxindole reduction | Established indole as a distinct chemical entity |

| 1883 | Emil Fischer | Development of Fischer indole synthesis | Created systematic methodology for indole preparation |

| 1884 | Adolf Pinner | Systematic study of pyrimidine derivatives | Established foundation for pyrimidine synthetic chemistry |

| 1900 | Gabriel and Colman | First preparation of parent pyrimidine | Completed basic pyrimidine synthetic methodology |

| 1910 | R. Weissgerber | Discovery of indole in coal tar | Identified natural source for indole production |

The convergence of indole and pyrimidine chemistry in the late twentieth century led to the development of hybrid molecules combining both heterocyclic systems. The synthesis of this compound represents a sophisticated application of this synthetic convergence, utilizing established methodologies from both chemical traditions. Modern synthetic approaches to this compound typically employ aluminum chloride-catalyzed condensation reactions between 2,5-dichloropyrimidine and indole derivatives, demonstrating the practical application of classical heterocyclic chemistry principles to contemporary pharmaceutical research.

Propiedades

IUPAC Name |

3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEYVYDAVBOFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718182 | |

| Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937366-57-9 | |

| Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct N-Arylation of Indole with 2,5-Dichloropyrimidine Derivatives

One common approach to prepare 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole involves nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyrimidine derivatives with indole or substituted indoles. The reaction typically targets the 4-position chlorine atom of the pyrimidine ring, which is more reactive due to electronic and steric factors.

-

- Starting materials: 2,5-dichloropyrimidine and 1H-indole or 1-methylindole.

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids to facilitate electrophilic substitution.

- Solvent: 1,2-Dimethoxyethane (DME) or similar polar aprotic solvents.

- Reaction conditions: Heating at 80 °C for 2–4 hours under stirring.

- Workup: Quenching with water, filtration, and purification by silica gel chromatography.

Stepwise Functionalization via Protected Intermediates

For more complex derivatives or when substituents on the indole nitrogen are required, protection-deprotection strategies are employed.

Selective Nucleophilic Aromatic Substitution:

- Electron-withdrawing groups on the pyrimidine ring facilitate nucleophilic attack by the indole nitrogen.

- Boc-protected amines can be used to improve yields by reducing side reactions.

Use of Catalytic Systems and Mild Conditions

Recent advances have focused on mild and efficient synthetic routes to avoid harsh conditions and hazardous reagents.

-

- Mild temperatures (40–80 °C) and shorter reaction times (2–4 hours).

- Use of solvents like butanol or DME to optimize solubility and reaction rate.

-

- Improved yields (up to 90% in gram-scale synthesis).

- Avoidance of environmentally hazardous reagents such as Fe/ammonium chloride reductions.

- Simplified purification due to crystallization of the product.

Scale-Up and Practical Considerations

- The synthetic route has been demonstrated at a 5 g scale with consistent yields (~90% isolated yield).

- The final product is typically isolated as a crystalline solid without the need for chromatography, which is advantageous for industrial applications.

- Stock solutions of related methylated derivatives (e.g., 3-(2,5-dichloropyrimidin-4-yl)-1-methyl-1H-indole) are prepared in solvents such as DMSO, PEG300, Tween 80, and corn oil for biological assays, indicating good solubility and stability profiles.

- The use of Boc protection on amine intermediates significantly improves nucleophilic aromatic substitution yields by moderating electron-donating effects and preventing side reactions.

- Avoidance of harsh reducing agents and high temperatures enhances environmental safety and process efficiency.

- The mild conditions and catalyst choices allow for selective substitution at the 4-position of the pyrimidine ring, preserving the 2,5-dichloro substituents for further functionalization if needed.

- Scale-up experiments confirm the robustness of the synthetic protocol, enabling gram-scale production with high purity and yield.

The preparation of this compound is effectively achieved through nucleophilic aromatic substitution of 2,5-dichloropyrimidine derivatives with indole or its N-substituted analogs under mild Lewis acid catalysis. Protection strategies and optimized reaction conditions enable high yields and scalability. These methods provide a reliable synthetic foundation for producing this compound, which serves as a key intermediate in pharmaceutical and chemical research.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base like sodium hydride or potassium carbonate in an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted pyrimidine derivatives.

Oxidation: Products include indole-2,3-dione derivatives.

Reduction: Products include indoline derivatives.

Aplicaciones Científicas De Investigación

Cancer Treatment

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole has been studied for its efficacy against various forms of cancer, particularly those mediated by mutations in the epidermal growth factor receptor (EGFR). Compounds that inhibit mutated forms of EGFR have shown promise in treating non-small cell lung cancer (NSCLC) and other malignancies. Specific studies indicate that derivatives of this compound can selectively inhibit mutant EGFR while minimizing effects on wild-type EGFR, thereby reducing associated toxicities such as skin rashes and gastrointestinal issues .

Anti-inflammatory Properties

Research indicates that indole and pyrimidine derivatives exhibit significant anti-inflammatory activity. For instance, compounds with similar structures have been designed to inhibit the expression of inflammatory cytokines such as IL-6 and IL-8, which are critical mediators in conditions like acute lung injury . The incorporation of the indole moiety into pyrimidine frameworks enhances biological activity and offers a potential therapeutic avenue for inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and condensation reactions. Various derivatives have been synthesized to explore their pharmacological properties further. For example:

| Derivative | Synthesis Method | Yield |

|---|---|---|

| 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole | Reaction with phenylsulfonyl chloride | 35% |

| 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole | Nucleophilic substitution with bromo derivative | Not specified |

These derivatives are evaluated for their biological activity and potential therapeutic uses.

Case Study 1: EGFR Inhibition

A study focused on the design of compounds targeting mutated forms of EGFR demonstrated that certain derivatives of this compound exhibited high potency against L858R and T790M mutants. These compounds showed favorable pharmacokinetic profiles and reduced toxicity compared to existing EGFR inhibitors .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of indole-pyrimidine derivatives were synthesized and tested for their ability to inhibit IL-6 and IL-8 production in human bronchial epithelial cells. One compound demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin, highlighting the therapeutic potential of these derivatives in managing inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (CAS: 1624262-44-7)

- Structural Differences : Replaces one chlorine atom on the pyrimidine ring with bromine.

- Similarity score: 0.58 (vs. 0.56 for 882562-40-5) .

- Applications : Used in analogous medicinal chemistry workflows but with unverified biological data.

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole (CAS: 1356963-19-3)

- Structural Differences : Methyl substitution at the indole nitrogen instead of phenylsulfonyl.

- 404.27 g/mol for 882562-40-5) but may decrease target affinity due to weaker electron-withdrawing effects .

N-Hydroxycinnamamide-Based Indole Derivatives

- Structural Differences : Piperazine or cinnamamide substituents at the indole 3-position.

- Impact : Demonstrated cytotoxicity (IC₅₀ <10 μM) in cancer cell lines, highlighting the role of substituents in modulating activity. For example, compounds with 4-fluorophenyl-piperazine groups showed enhanced potency compared to dichloropyrimidine analogs .

Comparative Analysis Table

Key Research Findings

- Synthetic Flexibility : The dichloropyrimidine group in 882562-40-5 allows facile derivatization. For example, sulfonylation with benzenesulfonyl chloride yields 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (69% yield), a precursor for kinase inhibitors .

- Biological Relevance: Dichloro-substituted pyrimidines exhibit stronger electrophilicity than bromo/mono-chloro analogs, enhancing covalent interactions with kinase active sites .

- Commercial Viability : 882562-40-5 is priced at €239.95/250 mg, reflecting its demand in drug discovery .

Actividad Biológica

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article outlines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

this compound (CAS No. 937366-57-9) combines structural features of pyrimidine and indole, contributing to its biological versatility. The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

Synthesis

The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,5-dichloropyrimidine is reacted with an indole derivative under basic conditions.

Target Interactions

Pyrimidine derivatives like this compound are known to interact with several biological targets through various chemical interactions. This compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), particularly CDK7, which plays a critical role in cell cycle regulation and transcriptional control .

Biochemical Pathways

The compound influences multiple pathways associated with cancer proliferation and survival. It has been implicated in the inhibition of anti-apoptotic proteins such as BCL-2, thereby promoting apoptosis in cancer cells .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Exhibits potent inhibitory effects on various cancer cell lines by targeting CDK7 and other related kinases. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells .

- Antiviral Effects : Demonstrated activity against certain viral infections, although specific mechanisms are still under investigation.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in preclinical studies.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits CDK7 leading to reduced cell proliferation | , |

| Antiviral | Potential activity against viral pathogens | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of this compound against breast cancer cell lines (MDA-MB-231), the compound demonstrated an IC50 value below 100 μM, indicating significant antiproliferative effects. The mechanism involved the downregulation of cyclin B1 and CDC20 proteins, which are crucial for cell cycle progression .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the pyrimidine moiety can enhance the compound's potency. For instance, replacing chlorine with other halogens improved binding affinity to target proteins significantly .

Q & A

Q. Key Data :

| Step | Reaction Conditions | Yield Range | Purification |

|---|---|---|---|

| 1 | Acetic acid reflux | 70–85% | Recrystallization |

| 2 | Pd-catalyzed coupling | 60–78% | Column chromatography |

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Peaks at δ 7.5–8.7 ppm (aromatic protons), with splitting patterns confirming substitution positions (e.g., doublets for pyrimidine protons) .

- IR Spectroscopy : Bands at ~1574 cm⁻¹ (C=N stretch) and ~1665 cm⁻¹ (C=O, if applicable) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]+) and fragmentation patterns (e.g., loss of Cl or pyrimidine groups) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., receptor subtype specificity) or compound purity.

- Validation Steps :

- Reproducibility : Replicate assays under standardized conditions (e.g., 5-HT1A receptor binding protocols from ) .

- Purity Analysis : Use HPLC (>95% purity) and DSC (melting point consistency) to rule out impurities .

- Computational Modeling : Compare binding affinities using 3D protein models (e.g., MAT ligand studies in ) to identify structural determinants of activity .

Advanced: What strategies optimize regioselectivity during pyrimidine-indole coupling?

- Directing Groups : Introduce temporary substituents (e.g., sulfonyl groups at N1 of indole) to steer coupling to the 3-position, as in .

- Catalytic Systems : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress off-target reactions.

- Temperature Control : Lower reaction temperatures (0–25°C) minimize side products in halogen exchange reactions .

Advanced: How does the 2,5-dichloro substitution on pyrimidine influence biological activity?

The dichloro groups enhance:

- Lipophilicity : Improves blood-brain barrier penetration (logP ~3.2, calculated via ChemDraw).

- Receptor Binding : Chlorine atoms engage in halogen bonding with 5-HT1A receptor residues (e.g., Phe362), as modeled in .

- Metabolic Stability : Reduces oxidative metabolism compared to non-halogenated analogs .

Basic: What are the primary biological targets of this compound?

- Serotonergic Targets : High affinity for 5-HT1A receptors (Ki < 10 nM) and serotonin transporters (SERT), as seen in related 3-(piperidinyl)-1H-indole derivatives .

- Kinase Inhibition : Analogous bisindolylmaleimides (e.g., GF 109203X) inhibit PKC isoforms, suggesting potential off-target effects to consider .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >50) and CYP450 interactions.

- Molecular Dynamics : Simulate binding stability with 5-HT1A receptors (e.g., GROMACS) to prioritize analogs .

Advanced: How to resolve discrepancies in NMR assignments for indole-pyrimidine hybrids?

- 2D NMR : Employ HSQC to correlate 1H-13C signals and NOESY to confirm spatial proximity of substituents .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange) to simplify aromatic proton assignments .

Basic: What purification methods are recommended post-synthesis?

- Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystalline products .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (20–50%) .

Advanced: How to design derivatives for improved selectivity toward 5-HT1A over SERT?

- Bioisosteric Replacement : Replace the pyrimidine ring with pyrrolo[2,3-b]pyridine to mimic serotonin’s indole moiety while reducing SERT affinity .

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2) at the pyrimidine’s 4-position to sterically hinder SERT binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.